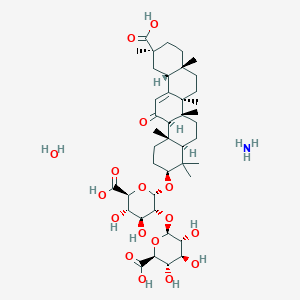
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96%
Vue d'ensemble
Description
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin (TFDD) is a fluorinated aromatic heterocyclic compound with a molecular weight of 278.11 g/mol. It is a white crystalline solid that is slightly soluble in water and organic solvents. TFDD has been widely studied in recent years due to its potential applications in scientific research and its unique chemical structure.
Applications De Recherche Scientifique
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has a wide range of applications in scientific research. It has been used as a tool to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations.
Mécanisme D'action
The exact mechanism of action of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is still under investigation. However, it is believed that 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is thought to act as an agonist of G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, as well as to activate G-protein coupled receptors. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has been shown to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively stable and can be stored for long periods of time without significant degradation. However, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% is relatively insoluble in water and organic solvents, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% are still being explored. Some possible future directions include the use of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% to study the pharmacokinetics and pharmacodynamics of drugs, as well as to develop new drug formulations. Additionally, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to study the structure-activity relationships of various compounds, as well as to investigate the mechanism of action of drugs and other bioactive compounds. Furthermore, 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% could be used to modulate the expression of certain genes involved in the regulation of cellular processes such as cell proliferation and apoptosis.
Méthodes De Synthèse
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% can be synthesized by the reaction of 2,3-dichloro-6-methyl-1,4-benzodioxin (DCMBD) with trifluoroacetic acid in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution reaction, resulting in the formation of 2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxin, 96% and dichloroacetic acid.
Propriétés
IUPAC Name |
6-(dichloromethyl)-2,3,3-trifluoro-2H-1,4-benzodioxine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-7(11)4-1-2-5-6(3-4)16-9(13,14)8(12)15-5/h1-3,7-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHSVWILEVCSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)Cl)OC(C(O2)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023270 | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-Trifluoro-2,3-dihydro-6-dichloromethyl-1,4-benzodioxine | |
CAS RN |
1357626-54-0 | |
| Record name | 1,4-Benzodioxin, 7-(dichloromethyl)-2,2,3-trifluoro-2,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357626-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Dichloromethyl)-2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(11bR)-2,6-Di-9-anthracenyl-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 95% (99% ee)](/img/structure/B6336624.png)












